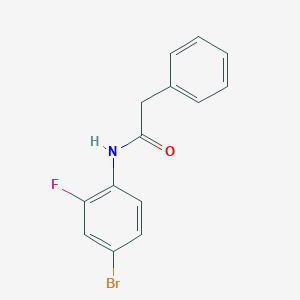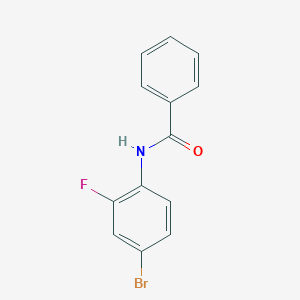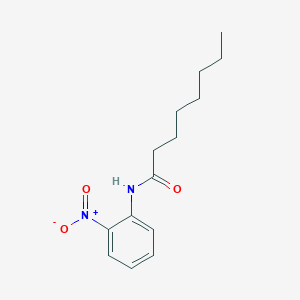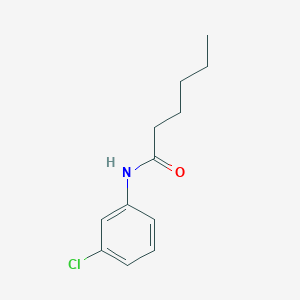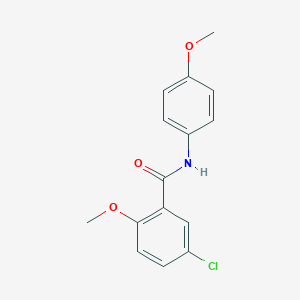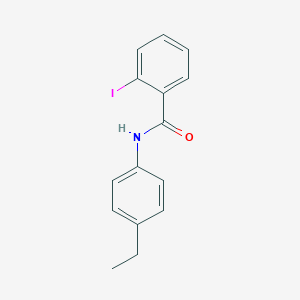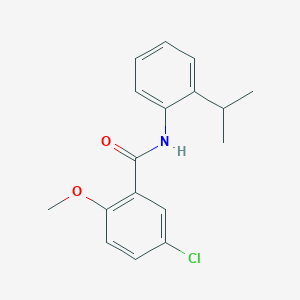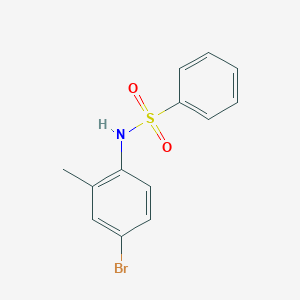
N-(4-bromo-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)benzenesulfonamide, also known as Br-MPhPhSO2NH2, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. It has been found to exhibit various biochemical and physiological effects and has been used in several scientific studies to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It may also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit various biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research involving N-(4-bromo-2-methylphenyl)benzenesulfonamideH2. One direction could be to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction could be to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, it could be used as a ligand in the synthesis of new metal complexes for various applications.
Synthesis Methods
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 can be synthesized using different methods, including the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with aniline in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with ammonium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 has been used in several scientific studies due to its unique properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
InChI Key |
VHFALPWQVDNHQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



